molecular formula C20H29NO7 B12958324 (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid

(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid

Katalognummer: B12958324
Molekulargewicht: 395.4 g/mol
InChI-Schlüssel: GWCYRZKLZJJFAH-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxy, tert-butoxycarbonyl, and phenoxy groups. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materialsThis can be achieved through a flow microreactor system, which offers a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems can be particularly advantageous in an industrial setting due to their scalability and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can protect amine functionalities, allowing for selective reactions in complex synthetic sequences. The phenoxy group can participate in various interactions, contributing to the compound’s overall reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(4-(3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)-3-oxopropyl)phenoxy)acetic acid stands out due to its combination of tert-butoxy, tert-butoxycarbonyl, and phenoxy groups, which confer unique reactivity and versatility in synthetic applications

Eigenschaften

Molekularformel

C20H29NO7

Molekulargewicht

395.4 g/mol

IUPAC-Name

2-[4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]acetic acid

InChI

InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)15(21-18(25)28-20(4,5)6)11-13-7-9-14(10-8-13)26-12-16(22)23/h7-10,15H,11-12H2,1-6H3,(H,21,25)(H,22,23)/t15-/m0/s1

InChI-Schlüssel

GWCYRZKLZJJFAH-HNNXBMFYSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.